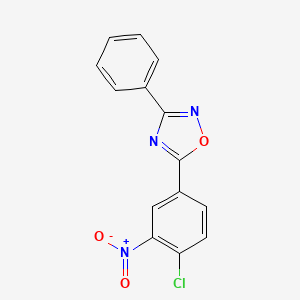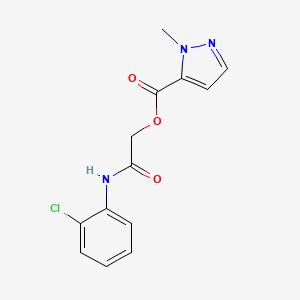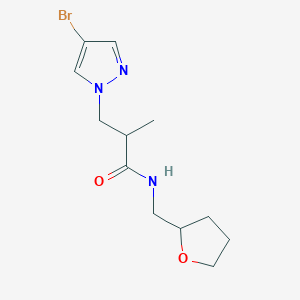
1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chlorophenyl group and two methylphenyl groups attached to the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding hydrazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,5-dimethylpyrazole: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
1-(2-Bromophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: The bromine atom can lead to different substitution reactions compared to the chlorine atom.
1-(2-Chlorophenyl)-3,5-diphenyl-1H-pyrazole: The absence of methyl groups affects its steric and electronic properties, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H19ClN2 |
|---|---|
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H19ClN2/c1-16-7-11-18(12-8-16)21-15-23(19-13-9-17(2)10-14-19)26(25-21)22-6-4-3-5-20(22)24/h3-15H,1-2H3 |
Clé InChI |
MCDNYSVSUISJEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-3-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926523.png)

![4-[4-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926528.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926539.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14926545.png)

![N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide](/img/structure/B14926553.png)
![6-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926561.png)
![1-benzyl-6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926594.png)
![1-ethyl-3,6-dimethyl-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926597.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926601.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14926618.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B14926622.png)
